[5-(2-Aminoethyl)-2-thienyl](3-furyl)methanone hydrobromide
Overview
Description
Molecular Structure Analysis
The molecular formula of 5-(2-Aminoethyl)-2-thienylmethanone hydrobromide is C11H12BrNO2S . This compound has a molecular weight of 302.19 . The structure comprises of a thiophene ring and a furan ring, both of which are five-membered heterocyclic compounds, connected by a methanone group .Physical and Chemical Properties Analysis
The physical and chemical properties of 5-(2-Aminoethyl)-2-thienylmethanone hydrobromide include a molecular weight of 302.19 . More detailed properties such as melting point, boiling point, and density were not available in the search results .Scientific Research Applications
Tryptophan Metabolism and Brain Function Research on tryptophan, an essential amino acid and a precursor to serotonin, sheds light on its critical role in brain serotonergic activity. Elevated dietary tryptophan can suppress aggressive behavior and reduce post-stress cortisol levels, mediated by the brain's serotonergic system. The synthesis of serotonin in the brain is limited by tryptophan availability, particularly in neurons expressing the enzyme tryptophan hydroxylase (TPH2). Factors such as acute stress can increase brain tryptophan availability, although the mechanisms behind this are not fully understood. Chronic stress and infections can divert tryptophan to the kynurenic pathway, reducing serotonin synthesis, with dietary fatty acids affecting this process (Höglund, Øverli, & Winberg, 2019).
Photocatalytic CO2 Reduction to Methanol In the context of environmental and energy research, the photocatalytic conversion of CO2 into value-added hydrocarbons like methanol is a significant area. This process depends on factors such as reaction temperature, CO2 pressure, solvent used, and catalyst concentration. Optimizing these experimental parameters can enhance the conversion rate of CO2 to methanol, highlighting the potential for a green methanol-based economy (Lais, Gondal, Dastageer, & Al-Adel, 2018).
Serotonin and Mental Health The role of serotonin in mental health, particularly in conditions like mania and depression, is another critical area of study. Clinical evidence suggests that serotonin deficits may be involved in mania, and enhancing serotonin neurotransmission could have a mood-stabilizing effect. This highlights the importance of understanding serotonin's role in the mechanism of action of mood stabilizers, such as lithium and anticonvulsants, in treating bipolar disorders (Shiah & Yatham, 2000).
Mechanism of Action
Mode of Action
It is known that molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently . These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Biochemical Pathways
Compounds with a similar thiazole ring structure have been found to have unpredictable effects on various biochemical pathways .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Biochemical Analysis
Biochemical Properties
5-(2-Aminoethyl)-2-thienylmethanone hydrobromide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to bind to specific enzyme active sites, potentially inhibiting or modifying their catalytic activity. The aminoethyl group allows it to form hydrogen bonds and electrostatic interactions with amino acid residues in proteins, thereby altering their conformation and function .
Cellular Effects
The effects of 5-(2-Aminoethyl)-2-thienylmethanone hydrobromide on cells are diverse and profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to modulate the activity of kinases and phosphatases, which are crucial for signal transduction. Additionally, it can affect the transcription of genes by interacting with transcription factors or altering chromatin structure, leading to changes in gene expression profiles .
Molecular Mechanism
At the molecular level, 5-(2-Aminoethyl)-2-thienylmethanone hydrobromide exerts its effects through several mechanisms. It can bind to biomolecules such as enzymes and receptors, either inhibiting or activating their function. This binding often involves the formation of hydrogen bonds, van der Waals forces, and electrostatic interactions. Furthermore, this compound can influence gene expression by interacting with DNA or RNA, thereby affecting transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(2-Aminoethyl)-2-thienylmethanone hydrobromide can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular processes, including alterations in cell growth and differentiation .
Dosage Effects in Animal Models
The effects of 5-(2-Aminoethyl)-2-thienylmethanone hydrobromide vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhancing enzyme activity or modulating signaling pathways. At high doses, it can become toxic, leading to adverse effects such as cellular damage or organ toxicity. Threshold effects are often observed, where a specific dosage range is required to achieve the desired biological response without causing harm .
Metabolic Pathways
5-(2-Aminoethyl)-2-thienylmethanone hydrobromide is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. These interactions can affect metabolic flux and alter the levels of specific metabolites within cells. For instance, this compound may be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components .
Transport and Distribution
The transport and distribution of 5-(2-Aminoethyl)-2-thienylmethanone hydrobromide within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate its uptake into cells and its distribution to various cellular compartments. The compound’s localization and accumulation can influence its activity and function, as it may preferentially target specific tissues or organelles .
Subcellular Localization
The subcellular localization of 5-(2-Aminoethyl)-2-thienylmethanone hydrobromide is crucial for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can influence metabolic processes. These localization patterns are essential for understanding the compound’s mechanism of action and its effects on cellular function .
Properties
IUPAC Name |
[5-(2-aminoethyl)thiophen-2-yl]-(furan-3-yl)methanone;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2S.BrH/c12-5-3-9-1-2-10(15-9)11(13)8-4-6-14-7-8;/h1-2,4,6-7H,3,5,12H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGIAVQDNSRJJIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C(=O)C2=CC=C(S2)CCN.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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